molecular formula C11H7ClF3N3O B213947 (2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone

(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone

Cat. No. B213947
M. Wt: 289.64 g/mol
InChI Key: UKLQYKNOMJVPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized in 2005 and has since been studied for its potential use in treating autoimmune diseases and cancer.

Mechanism of Action

(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of immune cells. By blocking JAK activity, (2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone can reduce the production of inflammatory cytokines and prevent immune cell activation, leading to a decrease in autoimmune symptoms.
Biochemical and Physiological Effects:
(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone has been shown to effectively reduce symptoms of autoimmune diseases in clinical trials. It has also been found to have a favorable safety profile, with few adverse effects reported. However, long-term use may increase the risk of infections and other complications.

Advantages and Limitations for Lab Experiments

(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone is a useful tool for studying the role of JAK enzymes in immune cell signaling pathways. It can be used to investigate the effects of JAK inhibition on cytokine production and immune cell activation. However, its specificity for JAK enzymes may limit its usefulness in studying other signaling pathways.

Future Directions

There are several potential future directions for research on (2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another direction is the investigation of the effects of JAK inhibition on other cell types, such as cancer cells. Additionally, the potential use of (2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone in combination with other drugs for the treatment of autoimmune diseases and cancer is an area of ongoing research.

Synthesis Methods

The synthesis of (2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone involves several steps, beginning with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid. The resulting intermediate is then treated with trifluoromethyl ketone and a base to yield the final product. The synthesis has been optimized and improved over the years to increase yield and purity.

Scientific Research Applications

(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of certain cancers, including leukemia and lymphoma.

properties

Product Name

(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone

Molecular Formula

C11H7ClF3N3O

Molecular Weight

289.64 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone

InChI

InChI=1S/C11H7ClF3N3O/c1-6-5-8(11(13,14)15)17-18(6)10(19)7-3-2-4-16-9(7)12/h2-5H,1H3

InChI Key

UKLQYKNOMJVPTR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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